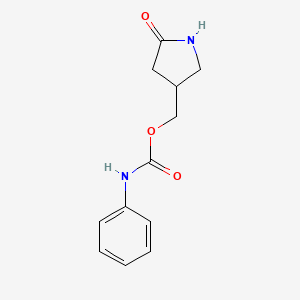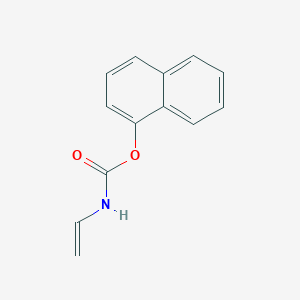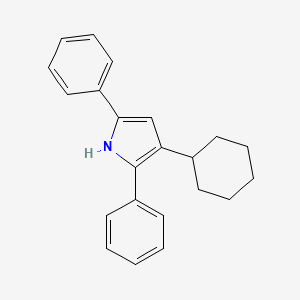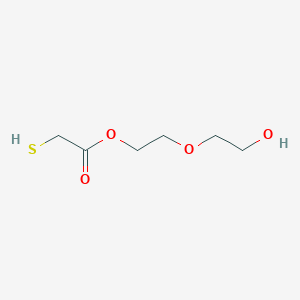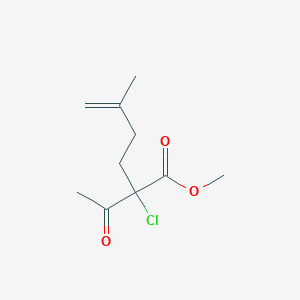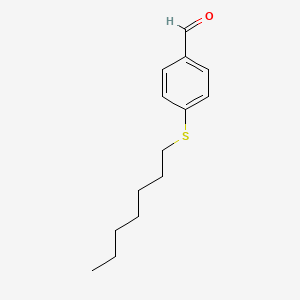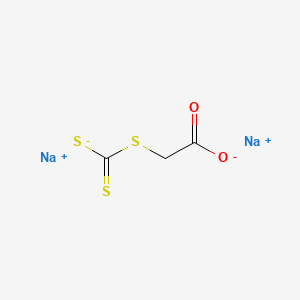
1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both hydroxyl and methoxy functional groups attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde typically involves the functionalization of a naphthalene derivative. One common method is the electrophilic aromatic substitution reaction, where a naphthalene derivative undergoes substitution reactions to introduce the hydroxyl and methoxy groups at specific positions on the ring . The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available naphthalene derivatives. The process may include steps such as nitration, reduction, and subsequent functional group transformations to introduce the hydroxyl and methoxy groups.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . The aldehyde group can undergo nucleophilic addition reactions with various biomolecules, potentially leading to the formation of covalent adducts that modulate biological functions .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-naphthaldehyde: Similar structure but lacks the methoxy group.
4-Methoxy-1-naphthol: Similar structure but lacks the aldehyde group.
1-Hydroxy-2-naphthaldehyde: Similar structure but with different substitution pattern.
Uniqueness
1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde is unique due to the presence of both hydroxyl and methoxy groups on the naphthalene ring, along with an aldehyde group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research .
Properties
CAS No. |
88170-75-6 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H12O3/c1-15-11-6-8(7-13)12(14)10-5-3-2-4-9(10)11/h3,5-7,14H,2,4H2,1H3 |
InChI Key |
CSPYBIHZRGKPJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCC=CC2=C(C(=C1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


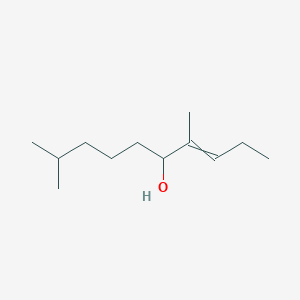
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyrimidin-5-ylcyclohex-2-en-1-one](/img/structure/B14402899.png)
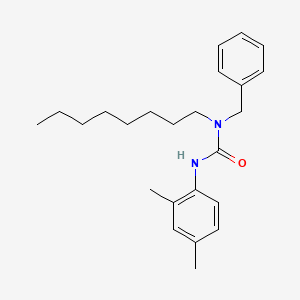
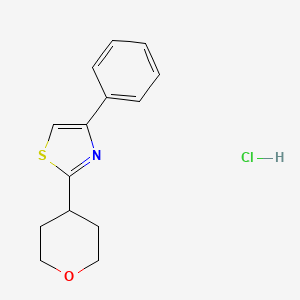

![2-[2-Bromoprop-2-enyl(methyl)amino]ethanol](/img/structure/B14402907.png)
